molecular formula AgBF4 B077574 Silver tetrafluoroborate CAS No. 14104-20-2

Silver tetrafluoroborate

Cat. No.: B077574
CAS No.: 14104-20-2
M. Wt: 194.68 g/mol
InChI Key: CCAVYRRHZLAMDJ-UHFFFAOYSA-N
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Description

Silver tetrafluoroborate (AgBF₄) is a versatile and highly valuable inorganic salt renowned for its potent role as a source of silver(I) cations and non-coordinating tetrafluoroborate (BF₄⁻) anions. Its primary research utility stems from its powerful Lewis acidity and its ability to abstract halides, making it an indispensable reagent in organic synthesis for the formation of carbocations and the activation of alkyl halides in Friedel-Crafts and related reactions. Furthermore, AgBF₄ is critical in coordination chemistry for the synthesis of silver complexes and serves as an effective precursor for the introduction of silver into materials. A key application lies in its use as a halide scavenger in the preparation of other electrophilic reagents and catalysts, where the precipitation of insoluble silver halides (e.g., AgCl) drives reactions to completion. In materials science, it is employed in the creation of conductive inks, surface coatings, and as a doping agent. Researchers value this compound for its solubility in a range of organic solvents, including nitriles and aromatic hydrocarbons, which facilitates its use in non-aqueous reaction systems. Handling should always be conducted with appropriate safety precautions, as it is light-sensitive and hygroscopic. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

IUPAC Name

silver;tetrafluoroborate
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InChI

InChI=1S/Ag.BF4/c;2-1(3,4)5/q+1;-1
Source PubChem
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InChI Key

CCAVYRRHZLAMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

[B-](F)(F)(F)F.[Ag+]
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Molecular Formula

AgBF4
Record name Silver tetrafluoroborate
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Description Chemical information link to Wikipedia.
Record name Silver fluoroborate
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DSSTOX Substance ID

DTXSID40884548
Record name Silver tetrafluoroborate
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Molecular Weight

194.68 g/mol
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Physical Description

White odorless crystals; Hygroscopic and soluble in water; [Alfa Aesar MSDS]
Record name Silver tetrafluoroborate
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CAS No.

14104-20-2
Record name Silver tetrafluoroborate
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Record name Silver tetrafluoroborate
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Record name Borate(1-), tetrafluoro-, silver(1+) (1:1)
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Record name Silver tetrafluoroborate
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Record name Silver (I) tetrafluoroborate
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Properties of Silver Tetrafluoroborate

Silver tetrafluoroborate (B81430) is a white, crystalline solid, though commercial samples may appear off-white or gray. wikipedia.org It is known for its high solubility in water and various polar organic solvents. wikipedia.orgontosight.aicymitquimica.com This solubility is a key attribute for its use in a wide range of reaction media.

Table 1: Physicochemical

PropertyValue
Chemical Formula AgBF₄ sigmaaldrich.com
Molecular Weight 194.67 g/mol sigmaaldrich.com
Appearance White to off-white crystalline powder wikipedia.orgchemicalbook.com
Melting Point 70-73 °C (monohydrate) chemicalbook.com
Density 4.16 g/cm³ wikipedia.org
Solubility Soluble in water, benzene, toluene, nitromethane, and diethyl ether. wikipedia.orgchemister.ru
Crystal Structure Orthorhombic nih.gov

Synthesis and Handling of Silver Tetrafluoroborate

The synthesis of silver tetrafluoroborate (B81430) can be achieved through several routes. A common laboratory method involves the reaction of silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃) with tetrafluoroboric acid (HBF₄). wikipedia.orgontosight.ai Another approach is the reaction of silver(I) fluoride (B91410) with boron trifluoride in a suitable solvent like nitromethane. wikipedia.orggoogle.com A metathetic reaction between silver nitrate (B79036) and an ammonium (B1175870) or sodium tetrafluoroborate salt in a solvent like acetonitrile (B52724) also yields the desired product. ontosight.aitandfonline.com

Due to its hygroscopic (moisture-absorbing) and light-sensitive nature, silver tetrafluoroborate requires careful handling. chemicalbook.comcoleparmer.com It should be stored in a cool, dry, and dark place in a tightly sealed container. coleparmer.comfujifilm.com Standard laboratory safety protocols, including the use of personal protective equipment, should always be followed when working with this compound. coleparmer.comwindows.netapolloscientific.co.uk

Spectroscopic and Computational Investigations of Silver Tetrafluoroborate Systems

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for investigating the formation of complexes involving silver tetrafluoroborate (B81430) and for probing the electronic perturbations that occur upon coordination.

The formation of complexes between silver tetrafluoroborate and various unsaturated organic molecules, such as olefins and dienes, is readily identified using IR spectroscopy. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com Studies have shown that this compound forms stable complexes with a variety of olefins, typically with a stoichiometry of AgBF₄·2(olefin). cdnsciencepub.com This has been observed for straight-chain 1-olefins, methyl-substituted ethylenes, and endocyclic monoolefins. cdnsciencepub.comcdnsciencepub.com For instance, in chloroform (B151607) solution, AgBF₄ forms a 1:2 complex with 1-hexene (B165129). acs.org

The interaction is not limited to simple olefins. With 1,3-butadiene, this compound forms two distinct stable complexes: AgBF₄·C₄H₆ and 2AgBF₄·3C₄H₆. cdnsciencepub.com The formation of these complexes is evident from the appearance of new bands in the IR spectrum that are characteristic of the coordinated diene. cdnsciencepub.com Similarly, this compound is known to form complexes with other molecules containing donor atoms, such as acetonitrile (B52724) and calixarene (B151959) derivatives. iaea.orgijcce.ac.ir The synthesis of acetonitrile complexes from metallic silver and nitrosonium salts has been confirmed through IR spectral data. iaea.org In the case of a tetra-tert-butyl-tetrakis(diphenylphosphinoylmethoxy)calix cdnsciencepub.comarene ligand, the formation of a 1:1 metal-to-ligand complex with this compound has been established. ijcce.ac.ir

The primary diagnostic feature in the IR spectra of this compound-olefin complexes is the significant shift of the C=C stretching vibration (ν(C=C)) to a lower frequency. This shift indicates a weakening of the double bond due to the withdrawal of π-electron density by the silver(I) ion. cdnsciencepub.com The magnitude of this shift provides insight into the strength of the silver-olefin interaction.

Upon complexation with AgBF₄, the ν(C=C) of 1-hexene at 1640 cm⁻¹ shifts to approximately 1580 cm⁻¹. acs.orgscispace.commonash.edu A similar effect is seen with 1-pentene (B89616), where the C=C stretch moves from 1635 cm⁻¹ to 1579 cm⁻¹. cdnsciencepub.com For the conjugated diene 1,3-butadiene, the ν(C=C) at 1592 cm⁻¹ is shifted to 1549 cm⁻¹ in both of its this compound complexes. cdnsciencepub.com

Other vibrational modes are also affected. In the 1-pentene complex, the C=C twist out-of-plane deformation shifts from 990 cm⁻¹ to 1028 cm⁻¹, and the CH₂ wag deformation shifts from 910 cm⁻¹ to 953 cm⁻¹. cdnsciencepub.com For the butadiene complexes, the CH₂ wag deformation at 908 cm⁻¹ shifts to 962 cm⁻¹ in the AgBF₄·C₄H₆ complex and to 948 cm⁻¹ in the 2AgBF₄·3C₄H₆ complex. cdnsciencepub.com These shifts collectively confirm the perturbation of the olefin's electronic structure upon coordination to the silver ion. cdnsciencepub.comcdnsciencepub.com

Table 1: IR Vibrational Frequency Shifts (cm⁻¹) upon Complexation with this compound
OlefinVibrational ModeFree Olefin Frequency (cm⁻¹)Complexed Olefin Frequency (cm⁻¹)Shift (Δν, cm⁻¹)Reference
1-Hexeneν(C=C)1640~1580~ -60 acs.orgmonash.edu
1-Penteneν(C=C)16351579-56 cdnsciencepub.com
1-PenteneC=C twist9901028+38 cdnsciencepub.com
1-PenteneCH₂ wag910953+43 cdnsciencepub.com
1,3-Butadieneν(C=C)15921549-43 cdnsciencepub.com
1,3-ButadieneCH₂ wag908962 (in AgBF₄·C₄H₆)+54 cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the electronic environment of nuclei within a molecule, making it invaluable for studying the structural and electronic effects of complexation with this compound.

The complexation of this compound with organic ligands leads to characteristic changes in ¹H and ¹³C NMR chemical shifts. In studies of AgBF₄-olefin complexes, the olefinic protons are observed to be deshielded, resulting in a downfield shift of less than 1 part per million (ppm). cdnsciencepub.com This deshielding is a direct consequence of the withdrawal of electron density from the π-system of the double bond by the silver ion. cdnsciencepub.com

In more complex systems, such as the this compound complex of a phosphinoylmethoxy-calix cdnsciencepub.comarene, ¹H NMR data show a significant downfield shift for the ArCH₂Ar and ArOCH₂P proton signals upon complexation. ijcce.ac.ir This provides strong evidence for an encapsulated structure where the silver ion is located within the hydrophilic cavity formed by the ligand's functional groups. ijcce.ac.ir Similarly, studies on silver(I) complexes with dithio-, diseleno-, and ditelluro-ethers have been characterized using multinuclear NMR, including ¹H, ⁷⁷Se, ¹²⁵Te, and ¹⁰⁹Ag, to probe the solution-state structures and exchange processes. rsc.org The formation of metal-N-heterocyclic carbene (NHC) complexes is confirmed by the disappearance of the acidic imidazolium (B1220033) proton signal in ¹H NMR and the appearance of a characteristic carbene peak in the ¹³C NMR spectrum. researchgate.net

Table 2: ¹H NMR Chemical Shift Changes (Δδ) for Protons of a Calix cdnsciencepub.comarene Ligand upon Complexation with AgBF₄
Proton TypeFree Ligand δ (ppm)Complex δ (ppm)Δδ (ppm)Reference
ArCH₂Ar (axial)4.754.86+0.11 ijcce.ac.ir
ArCH₂Ar (equatorial)3.123.22+0.10 ijcce.ac.ir
ArOCH₂P4.014.33+0.32 ijcce.ac.ir

Spin-spin coupling constants can also be sensitive to complexation and the surrounding chemical environment. A notable example is the ¹¹B-¹⁹F coupling constant (J) in the tetrafluoroborate anion itself. Studies have shown that the sign of this coupling constant for this compound solutions changes when the solvent is switched from water to acetonitrile. cdnsciencepub.com This phenomenon is attributed to differences in ion-pairing behavior in various solvents; in solvents with lower dielectric constants, more tightly bound ion pairs are formed, which influences the electronic environment of the BF₄⁻ ion and thus the observed coupling constant. cdnsciencepub.com In contrast to salts like sodium tetrafluoroborate, there appears to be no significant solute association in AgBF₄ solutions in water, dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. cdnsciencepub.com

In silver(I)-phosphine complexes, the magnitude of the ¹J(³¹P-¹⁰⁷/¹⁰⁹Ag) coupling constant provides information about the geometry at the silver center. unirioja.es For silver(I)-N-heterocyclic carbene complexes, the observation of ¹³C-¹⁰⁹Ag and ¹³C-¹⁰⁷Ag coupling of around 200 Hz for the carbene carbon signal is consistent with direct bonding between the carbene and the silver atom. researchgate.net

Mass Spectrometry

Mass spectrometry is a key analytical technique for determining the mass-to-charge ratio of ions, and it has been effectively applied to the study of this compound systems. This compound has proven to be a superior ionization agent (doping salt) in electrospray ionization mass spectrometry (ESI-MS), particularly for the analysis of polymers that are otherwise difficult to ionize. acs.orgmonash.eduuq.edu.au

In the analysis of labile end-group-containing polystyrene, the use of this compound as a doping salt resulted in an increase in ion count of more than an order of magnitude compared to using sodium iodide. acs.org This enhanced ionization is achieved while minimizing fragmentation of the polymer, allowing for high-quality mass spectra with excellent signal-to-noise ratios. acs.orgmonash.edu This "soft" ionization protocol is crucial for the accurate characterization of complex macromolecules. acs.orgmonash.eduscispace.com

Fast atom bombardment (FAB) mass spectrometry has also been employed to characterize silver(I) complexes. For example, the technique was used to confirm the structure of homoleptic silver(I) complexes with dithio-, diseleno-, and ditelluro-ethers. rsc.org It was also used to identify the mass of a silver-calixarene complex, where the peak corresponding to the complex minus the tetrafluoroborate anion ([M-BF₄]⁺) was observed at m/z 1613.2. ijcce.ac.ir

Computational Chemistry and Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating systems involving this compound (AgBF₄). DFT calculations provide deep insights into reaction mechanisms, the nature of intermolecular interactions, and the fundamental electronic and geometric properties of molecules and clusters. These computational approaches complement experimental findings, offering a molecular-level understanding that is often inaccessible through experimentation alone.

Mechanistic Insights and Reaction Pathway Elucidation

DFT calculations are frequently employed to unravel the complex mechanisms of reactions where this compound acts as a catalyst or reagent. By modeling the potential energy surfaces of reaction pathways, researchers can identify transition states, intermediates, and the most energetically favorable routes.

A notable application is in the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts, where AgBF₄ is used. acs.orgnih.gov A combined approach using in situ NMR spectroscopy and DFT calculations challenged an initially proposed "regioselective mechanism". acs.org The investigation revealed that while a cyclic carbinolamine intermediate is formed, an alternative, unproductive reaction pathway can lead to isotope scrambling. acs.orgnih.gov DFT calculations showed that these competing pathways are linked by a thermodynamically controlled cyclic 1,3-oxazetidine (B3055997) intermediate. acs.orgnih.gov These computational insights were crucial for understanding the reaction's peculiarities and defining its synthetic scope. acs.orgnih.gov

DFT has also been used to clarify the role of silver salts, including AgBF₄, as additives in transition metal-catalyzed C–H activation reactions. rsc.org These calculations help to propose plausible mechanisms by which the silver salt activates the pre-catalyst. rsc.org For instance, in iridium-catalyzed C-H alkenylation, DFT can model how the addition of a silver salt like AgSbF₆ facilitates the removal of chloride ligands to generate the active catalytic species. rsc.org While this example uses a different silver salt, the principle of using DFT to understand the role of the silver cation and the weakly coordinating anion is directly applicable to AgBF₄-mediated reactions.

The table below summarizes the key intermediates and their calculated properties in the formation of Z-1-benzylidene-4-methyl-5-phenyl-1,2,4-triazolinium (a triazolinium salt), as elucidated by DFT calculations. acs.org

Intermediate/ProductIsomerRelative Energy (kJ mol⁻¹)Key Finding
Product Z-isomer0Preferred isomer due to steric repulsion
Product E-isomer+39.2Energetically disfavored
Intermediate 1,3-oxazetidine-Connects productive and unproductive pathways
Data derived from DFT calculations on related triazolinium salt formation. acs.org

Studies of Silver Cluster Interactions with Substrates

DFT is a powerful method for studying the non-covalent interactions between silver clusters and various substrates, which is fundamental to understanding nanoparticle stabilization and catalytic activity.

One study investigated the interaction between silver nanoparticles and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate. nih.govdntb.gov.ua DFT calculations were used to model the interaction between a silver nanocluster and the ionic liquid. The optimized structure revealed that the anionic part of the ionic liquid, the tetrafluoroborate (BF₄⁻) anion, surrounds the silver cluster. nih.gov This finding was supported by calculated IR frequency data and a considerable attractive interaction energy, explaining the stabilization mechanism of the silver nanoparticles by the ionic liquid. nih.gov

In another significant application, DFT was used to examine the interactions between small silver clusters (containing one, three, and five atoms) and various monosaccharide molecules (glucose, ribose, erythrose, and glyceraldehyde) to understand their role as reducing agents in the green synthesis of silver nanoparticles. acs.orgnih.gov The calculations determined the most stable geometries and interaction energies for the silver cluster-monosaccharide complexes. acs.orgnih.gov It was found that complexes with three- and five-atom silver clusters were thermodynamically more favored than those with a single silver atom. acs.org The results indicated that glyceraldehyde exhibited the strongest interactions and lowest formation energies, suggesting it is the most efficient reducing agent among the tested monosaccharides. acs.orgnih.gov

The following table presents the calculated interaction and formation energies for complexes of three-atom silver clusters (3Ag) with different monosaccharides. acs.orgnih.gov

ComplexInteraction Energy (ΔE_int) (kcal/mol)Formation Energy (ΔE_BE) (kcal/mol)
3Ag_d-glyceraldehyde -8.4-3.7
3Ag_d-erythrose -7.2-0.1
3Ag_d-ribose -6.50.9
3Ag_d-glucose -5.41.1
Data sourced from computational modeling studies. acs.orgnih.gov

Furthermore, DFT calculations have been instrumental in understanding the gas-phase reactivity of silver nanoclusters. In a study on a mixed silver hydride borohydride (B1222165) nanocluster, [Ag₃(μ₃-H)(μ₃-BH₄)L₃]BF₄ (where L is a diphosphine ligand), DFT revealed how the loss of a ligand initiates a change in the cluster's geometry. rsc.org This geometric shift facilitates the subsequent decomposition of the borohydride (BH₄⁻) ligand, providing a direct link between different types of silver nanoclusters. rsc.org

Predictions of Geometric and Electronic Structures

DFT calculations are essential for predicting the geometric and electronic structures of molecules and clusters containing this compound, providing fundamental data that underpins their reactivity and properties.

Computational studies have successfully predicted the stable conformations of silver clusters. For instance, research has shown that for clusters with three to six silver atoms, planar conformations are generally more stable than nonplanar ones. acs.org A study on a five-atom silver cluster found a planar structure to be 13.90 kcal/mol more stable than its nonplanar counterpart. nih.gov These predictions of optimized geometries are crucial for understanding how these clusters will interact with substrates. acs.orgnih.gov

In the context of silver nanoparticles stabilized by 1-butyl-3-methylimidazolium tetrafluoroborate, DFT calculations provided the optimized structure of the composite, showing the tetrafluoroborate anion enveloping the silver nanocluster. nih.gov Density of States (DOS) calculations further illuminated the electronic structure, revealing that the HOMO-LUMO gap of the silver cluster-ionic liquid composite is significantly smaller than that of the ionic liquid alone, which has implications for the material's electronic properties. nih.gov

DFT is also used to determine the structure of complex silver clusters in the solid state, complementing experimental data from X-ray crystallography. For the [Ag₃(μ₃-H)(μ₃-BH₄)LPh₃]BF₄ cluster, DFT calculations were used in conjunction with experimental analysis to understand its structure and reactivity. rsc.org The calculations helped to rationalize the observed bond lengths and angles within the trinuclear silver core and its surrounding ligands. rsc.org

The table below shows a comparison of predicted stabilities for different conformations of a five-atom silver cluster.

Ag₅ Cluster ConformationRelative Energy (kcal/mol)Stability
Planar (Most Stable) 0.00Highest
Second Most Stable +5.72Intermediate
Nonplanar (Least Stable) +13.90Lowest
Data derived from DFT calculations. nih.gov

Applications in Materials Science and Emerging Technologies

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. The tunability of their structure and function makes them promising candidates for a wide range of applications.

While silver nitrate (B79036) is a more common precursor for the synthesis of silver-based MOFs, silver tetrafluoroborate (B81430) serves as a valuable reagent in this field, primarily owing to its catalytic activity and its ability to facilitate anion exchange reactions. google.comwikipedia.org In organic synthesis, silver tetrafluoroborate is recognized for its utility as a catalyst in various reactions. google.com This catalytic nature can be harnessed in the formation of MOFs, potentially influencing the kinetics of framework assembly and the final topology of the structure.

The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, a characteristic that is often exploited in coordination chemistry. wikipedia.org In the context of MOF synthesis, the use of this compound can allow for the introduction of the Ag(I) cation while minimizing interference from the counter-ion in the coordination of the metal center to the organic linkers. This can be particularly advantageous when precise control over the coordination environment is required to achieve a desired framework structure.

Furthermore, this compound is utilized in salt exchange reactions, which can be a strategic approach in the design of complex MOFs. google.com This allows for the metathesis of ligands or counter-ions, providing a pathway to functionalize or modify the properties of the resulting framework.

The incorporation of silver(I) ions into the structure of MOFs imparts unique functionalities to the material, most notably in the realm of antimicrobial applications. Silver-based MOFs can act as "reservoirs" for the controlled and sustained release of bactericidal Ag⁺ ions. researchgate.net This is a significant advantage over the use of silver nanoparticles, where the release of silver ions can be uncontrolled and potentially lead to cytotoxicity. rsc.org

The antibacterial mechanism of silver-based MOFs involves the gradual release of Ag⁺ ions, which can then interact with bacterial cell membranes, disrupt cellular processes, and inhibit DNA replication, ultimately leading to bacterial cell death. researchgate.net The stability of the MOF structure allows for a prolonged antibacterial effect. researchgate.net

Research Findings on Silver-Based MOFs
MOF SystemKey FindingPotential Application
Silver(I) MOF embedded in polylactic acid membranesDemonstrated effective bacterial killing through the steady release of Ag⁺ ions and generation of reactive oxygen species. rsc.orgAntibiotic-free materials for environmental sterilization and public healthcare. rsc.org
Ag₃(3-phosphonobenzoate) MOFShowed sustainable release of Ag⁺ with high bactericidal activity against multiple bacterial strains. researchgate.netTopical antibacterial therapy. researchgate.net
[{Ag(H₂btc)}{Ag₂(Hbtc)}]nExhibited high performance in the photocatalytic degradation of methylene (B1212753) blue. researchgate.netWastewater treatment. researchgate.net

Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound is finding its place within this paradigm, particularly through its potential integration into innovative and sustainable manufacturing technologies.

Flow chemistry and microreaction technology are at the forefront of green and sustainable synthesis, offering numerous advantages over traditional batch processing. nih.govbeilstein-journals.org These technologies utilize continuous-flow systems with small-scale reactors, which can lead to improved reaction control, enhanced safety, higher yields, and reduced waste generation. nih.gov

While specific, detailed examples of the large-scale integration of this compound into industrial flow chemistry processes for sustainable synthesis are still emerging, the principles of this technology are highly relevant to its application. The use of microreactors can be particularly beneficial for reactions involving silver compounds, as it allows for precise control over reaction parameters, which can be crucial for controlling the formation of silver-containing materials, such as nanoparticles. researchgate.net The production of silver nanoparticles via microreactor technology has been shown to be a more environmentally friendly approach compared to conventional batch synthesis due to lower energy consumption and reduced need for cleaning agents. researchgate.net

The catalytic properties of this compound make it a candidate for use in continuous-flow catalytic systems. google.com Immobilizing a silver-based catalyst within a microreactor can enable efficient and reusable catalytic processes, aligning with the green chemistry principle of catalysis. Furthermore, ionic liquids containing the tetrafluoroborate anion have been investigated in flow reactor systems, demonstrating the compatibility of this anion with continuous-flow processing. rsc.org The integration of this compound into such systems could pave the way for novel and sustainable synthetic routes.

Advantages of Flow Chemistry for Sustainable Synthesis
AdvantageDescriptionRelevance to this compound
Enhanced SafetySmall reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. nih.govBeneficial for handling silver compounds and managing reaction energetics.
Improved Process ControlPrecise control over temperature, pressure, and reaction time leads to higher selectivity and yield. researchgate.netCrucial for controlling the synthesis of well-defined silver-containing materials like MOFs and nanoparticles.
Reduced WasteHigher efficiency and selectivity minimize the formation of byproducts. researchgate.netAligns with the principles of atom economy and waste prevention.
ScalabilityScaling up production is achieved by continuous operation or parallelization of reactors, rather than increasing reactor size. rsc.orgFacilitates the transition from laboratory-scale synthesis to industrial production.

Advanced Research Topics

Development of Novel Catalytic Systems Utilizing AgBF₄

Silver tetrafluoroborate (B81430) (AgBF₄) has emerged as a versatile catalyst in the development of novel catalytic systems, primarily owing to its unique reactivity profile. Its superior alkynophilicity, stemming from the π-coordination with carbon-carbon triple bonds, makes it an ideal catalyst for alkyne-based organic transformations. rsc.org Researchers have been actively exploring its potential in various reactions, including alkynylation, hydrofunctionalization, cycloaddition, cycloisomerization, and cascade reactions. rsc.org

One notable advancement is the use of AgBF₄ in a silver-catalyzed, highly regio- and stereoselective difunctionalization reaction of terminal alkynes. This method efficiently produces (Z)-β-haloenol acetate (B1210297) derivatives, which are valuable intermediates in organic synthesis. organic-chemistry.orgresearchgate.net The reaction demonstrates high yields and tolerates a wide array of functional groups. organic-chemistry.org

Furthermore, AgBF₄ has been instrumental in one-pot syntheses, such as the formation of polysubstituted pyrroles from alkynoates and amines, where it acts as a catalyst in conjunction with an oxidant. researchgate.net In the realm of C-H activation reactions, silver salts like AgBF₄ are crucial additives. They are used in combination with transition metal catalysts, such as rhodium(III) and iridium(III), to facilitate various C-H functionalization reactions, including alkenylation, alkylation, and arylation. nih.gov

The development of heterogeneous catalytic systems is another promising area. For instance, silica-supported silver nanoparticles, which can be generated from silver salts, have been shown to be effective and recyclable catalysts for Diels-Alder cycloadditions. nih.gov These advancements highlight the ongoing efforts to design more efficient, selective, and sustainable catalytic processes utilizing the unique properties of silver compounds like AgBF₄.

Stereocontrol and Diastereoselectivity in AgBF₄-Catalyzed Reactions

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. Silver tetrafluoroborate has proven to be a valuable catalyst in reactions where the formation of a specific stereoisomer is desired. A prime example of this is the silver-catalyzed difunctionalization of terminal alkynes, which proceeds with high regio- and stereoselectivity to yield (Z)-β-haloenol acetates. organic-chemistry.org In this reaction, AgBF₄ demonstrated superior catalytic performance compared to other metal salts, achieving a 90% yield with phenylacetylene (B144264) as a model substrate. organic-chemistry.org The stereochemical outcome is attributed to the specific coordination of the silver catalyst with the alkyne substrate. organic-chemistry.org

The ability of AgBF₄ to influence stereoselectivity is also evident in its application in the synthesis of complex molecules. For instance, a silver-catalyzed rearrangement/cyclization was a key step in the total synthesis of Amphidinolide F, where it was used to construct two tetrahydrofuran (B95107) rings with specific stereochemistry.

The principles of Lewis acid catalysis are often central to understanding the stereochemical outcomes of these reactions. wikipedia.org When a Lewis acid like AgBF₄ coordinates to a substrate, it can create a rigid, chelated intermediate. This intermediate can then direct the approach of a nucleophile from a less sterically hindered face, leading to a high degree of diastereoselectivity. wikipedia.org This level of control is crucial for the efficient synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry.

Interplay between Lewis Acidity and Redox Properties of AgBF₄

This compound exhibits a fascinating interplay between its Lewis acidic character and its redox properties, which can be harnessed to drive a variety of organic transformations. In many reactions, AgBF₄ functions as a classic Lewis acid, activating substrates by accepting a pair of electrons. wikipedia.org However, its utility often extends beyond simple Lewis acid catalysis.

A compelling example of this dual reactivity is found in the AgBF₄-catalyzed ortho-alkylation of diarylamines and phenols. nih.gov Mechanistic studies of this reaction have revealed the operation of multiple catalytic pathways, including Brønsted acid catalysis, Lewis acid catalysis, and electron hole catalysis. nih.gov The electron-hole-catalyzed pathway highlights the redox activity of Ag(I). This is further supported by the observation of shiny Ag(0) particles in the crude reaction mixtures, indicating that the Ag(I) species has been reduced. nih.gov

The redox potential of AgBF₄ allows it to act as a moderately strong oxidant in solvents like dichloromethane. wikipedia.org This oxidizing ability can be used to generate reactive intermediates. For instance, the oxidation of a neutral organic molecule by Ag(I) can produce a radical cation, which can then undergo further reactions. This concept of amplifying Lewis acidity through oxidation is a burgeoning area of research. rsc.orgresearchgate.net By leveraging the redox activity of a catalyst, it is possible to generate highly reactive, Lewis superacidic species in situ. rsc.orgresearchgate.net This synergistic relationship between Lewis acidity and redox properties opens up new avenues for catalytic reaction design and allows for the development of novel synthetic methodologies.

Q & A

Q. What are the key physicochemical properties of AgBF₄ relevant to synthetic chemistry?

AgBF₄ (molecular weight: 194.67 g/mol) is a hygroscopic, light-sensitive crystalline solid with high solubility in polar solvents like water and acetonitrile. Its Lewis acidity (due to the Ag⁺ ion) makes it effective in catalyzing reactions such as Diels-Alder, Friedel-Crafts, and electrophilic substitutions. The tetrafluoroborate (BF₄⁻) counterion provides stability and weak coordinating ability, enabling AgBF₄ to act as a "soft" Lewis acid in non-aqueous media .

Q. What safety protocols are critical when handling AgBF₄?

AgBF₄ is classified as a corrosive solid (Skin Corr. 1B, UN Hazard Class 8). Essential precautions include:

  • Use of PPE : gloves, faceshields, and EN 143 P3 respirators in poorly ventilated areas.
  • Storage in air-tight, light-resistant containers to prevent decomposition.
  • Avoid contact with strong acids (risk of HF release) or reducing agents .

Q. How is AgBF₄ typically purified for synthetic applications?

Purification involves recrystallization from anhydrous acetonitrile or dichloromethane under inert atmospheres (e.g., argon). Residual moisture is removed via azeotropic distillation with toluene. Purity is confirmed by elemental analysis (Ag⁺ content) and ¹⁹F NMR to verify BF₄⁻ integrity .

Advanced Research Questions

Q. How does AgBF₄ enable selective deprotection in peptide synthesis?

AgBF₄ in trifluoroacetic acid (TFA) selectively cleaves S-Tacm (trimethylacetamidomethyl) or S-Acm (acetamidomethyl) groups from cysteine residues without oxidizing methionine or tryptophan. The mechanism involves Ag⁺ coordinating to sulfur, facilitating acidolytic cleavage. This method was critical in synthesizing porcine brain natriuretic peptide-32 (pBNP-32) .

Q. What strategies optimize AgBF₄-catalyzed Diels-Alder reactions?

  • Solvent selection : Use non-coordinating solvents (e.g., CH₂Cl₂) to enhance Ag⁺ Lewis acidity.
  • Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions.
  • Catalyst loading : 5–10 mol% AgBF₄ achieves >90% yield in cycloadditions. Post-reaction, AgBF₄ is removed via filtration through Celite or ion-exchange resins .

Q. How is AgBF₄ utilized in synthesizing coordination polymers?

AgBF₄ forms cationic polymeric networks with bidentate ligands like 2,3-diphenylquinoxaline. The BF₄⁻ anion’s weak coordination allows ligand bridging, as shown in X-ray structures. For example, AgBF₄ in ethanol with 2,3-diphenylquinoxaline yields catenane complexes, characterized by single-crystal XRD and ¹H NMR .

Q. What analytical methods confirm AgBF₄’s role in reaction mechanisms?

  • ¹⁹F NMR : Monitors BF₄⁻ stability and detects byproducts (e.g., BF₃).
  • ESI-MS : Identifies Ag⁺-ligand intermediates in catalytic cycles.
  • X-ray diffraction : Resolves Ag coordination geometry in crystalline products .

Q. How does AgBF₄ decompose under thermal stress, and what are the implications?

Thermal decomposition (≥200°C) produces AgF and BF₃ gas : AgBF4AgF+BF3\text{AgBF}_4 \rightarrow \text{AgF} + \text{BF}_3 \uparrow

BF₃ is a hazardous gas, necessitating controlled heating in fume hoods. The reaction is leveraged to synthesize AgF, a fluorinating agent .

Q. What are the challenges in using AgBF₄ for air-sensitive reactions?

  • Moisture sensitivity : AgBF₄ hydrolyzes to AgOH and HF. Use Schlenk lines or gloveboxes for handling.
  • Light sensitivity : Degrades to colloidal silver; amber glassware or foil-wrapped containers are recommended .

Q. How does AgBF₄ compare to other Ag⁺ salts (e.g., AgNO₃) in catalysis?

AgBF₄’s weakly coordinating BF₄⁻ enhances cation accessibility, improving catalytic efficiency in polar aprotic solvents. In contrast, AgNO₃’s NO₃⁻ can act as a bridging ligand, altering reaction pathways. For example, AgBF₄ outperforms AgNO₃ in iodonium salt synthesis due to faster ion dissociation .

Methodological Notes

  • Synthetic reproducibility : Pre-dry solvents over molecular sieves and use fresh AgBF₄ to avoid side reactions.
  • Waste disposal : Recover silver via electrochemical methods to reduce environmental impact .

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